![molecular formula C19H21NO4 B14117178 (E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a molecular formula of C19H21NO4 and a molecular weight of 327.37 This compound is notable for its unique structure, which includes a dimethylamino group, a hydroxy group, and a chromenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction, using dimethylamine as the nucleophile.
Formation of the Enoyl Group: The enoyl group can be formed through an aldol condensation reaction, involving an appropriate aldehyde or ketone and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enoyl group can be reduced to form a saturated alkyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Condensation: The enoyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted derivatives.
Condensation: Formation of larger, more complex molecules.
科学的研究の応用
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar structure but lacks the extended chromenone core.
3-Hydroxy-4-methyl-6H-chromen-6-one: Lacks the dimethylamino and enoyl groups.
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H-chromen-6-one: Similar but with variations in the chromenone core.
Uniqueness
2-[3-(Dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its combination of functional groups and the extended chromenone core, which confer distinct chemical and biological properties.
特性
分子式 |
C19H21NO4 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
2-[3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3 |
InChIキー |
SNSAJBQOBGWGMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-](/img/structure/B14117097.png)
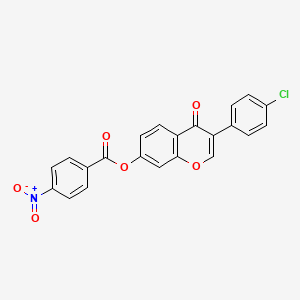

![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117123.png)
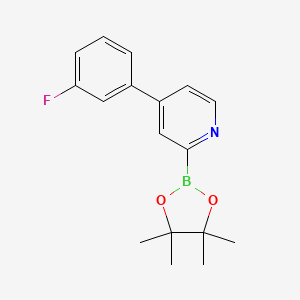

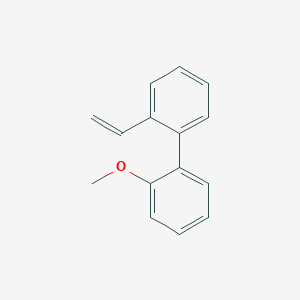
acetate](/img/structure/B14117186.png)
![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)
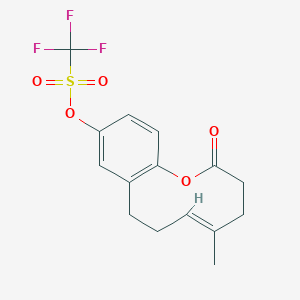
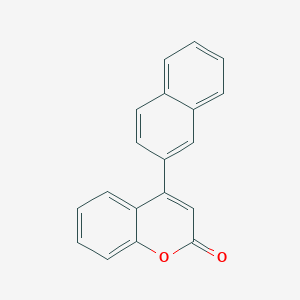
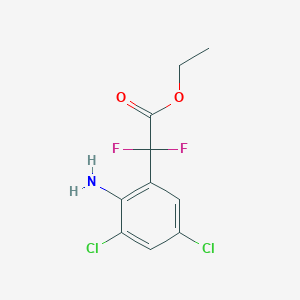
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
